molecular formula C11H6ClN3 B2733760 3-Chloro-6-phenylpyridazine-4-carbonitrile CAS No. 94011-64-0

3-Chloro-6-phenylpyridazine-4-carbonitrile

Cat. No.: B2733760
CAS No.: 94011-64-0
M. Wt: 215.64
InChI Key: NYUXYSKLVIYNMD-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. nih.govjpsbr.org Its unique physicochemical properties, such as weak basicity and a high dipole moment, make it an attractive component in the design of novel molecules. researchgate.net The arrangement of the nitrogen atoms influences the electron distribution within the ring, impacting its reactivity and interaction with biological targets. blumberginstitute.org This inherent polarity and capacity for hydrogen bonding are crucial in molecular recognition processes, a key aspect of drug-target interactions. researchgate.net Consequently, the pyridazine nucleus is considered a "privileged scaffold," meaning it is a structural framework that can be used to build a variety of biologically active compounds. nih.gov

Rationale for Investigating 3-Chloro-6-phenylpyridazine-4-carbonitrile

The specific compound, this compound, combines several key structural features that make it a compelling subject for scientific inquiry. The presence of a chlorine atom, a phenyl group, and a carbonitrile (cyano) group on the pyridazine backbone creates a unique electronic and steric environment. The chloro and cyano groups are electron-withdrawing, which can significantly influence the reactivity of the pyridazine ring and its potential as a pharmacophore. The phenyl group adds a lipophilic character to the molecule, which can be important for its interaction with biological membranes and protein binding sites.

The investigation into this compound is driven by the potential for this specific combination of substituents to yield novel chemical properties and biological activities. Researchers are interested in how the interplay between the chloro, phenyl, and cyano groups on the pyridazine scaffold might lead to the development of new therapeutic agents or functional materials. Its role as a versatile synthetic intermediate for the construction of more complex molecular architectures is also a significant area of interest. cymitquimica.com

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₆ClN₃
Molecular Weight 215.64 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(7-13)6-10(14-15-11)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUXYSKLVIYNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profile of 3 Chloro 6 Phenylpyridazine 4 Carbonitrile

Nucleophilic Substitution Reactions at the Chloro Position

The electron-withdrawing nature of the pyridazine (B1198779) ring and the adjacent cyano group renders the C3 position susceptible to attack by various nucleophiles.

Reactions with Amine Nucleophiles

While the reaction of 3-chloro-6-phenylpyridazine-4-carbonitrile with amine nucleophiles is an anticipated transformation, specific examples and detailed research findings for this particular compound are not readily found in a comprehensive search of the scientific literature. Generally, such reactions with analogous 3-chloropyridazine (B74176) systems proceed via nucleophilic aromatic substitution (SNAr) to yield the corresponding 3-amino-substituted pyridazine derivatives. The reaction conditions would typically involve heating the pyridazine with the desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Reactions with Hydrazine (B178648) and its Derivatives

Similar to amine nucleophiles, specific documented reactions of this compound with hydrazine or its derivatives are scarce in the available literature. It is plausible that this compound would react with hydrazine to form 3-hydrazinyl-6-phenylpyridazine-4-carbonitrile. This product could then potentially undergo further intramolecular cyclization reactions, a common pathway for hydrazine-substituted pyridazines, leading to the formation of fused heterocyclic systems. However, without experimental data, this remains a theoretical projection.

Displacement with Oxygen and Sulfur Nucleophiles

There is documented evidence of this compound undergoing reaction with a sulfur nucleophile. Specifically, it has been used as a substrate in the synthesis of thienyl-2-glyoxylates. In this transformation, it reacts with ethyl mercaptopyruvate. This reaction highlights the susceptibility of the chloro group to displacement by sulfur-based nucleophiles.

Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, would be expected to yield the corresponding 3-alkoxy or 3-aryloxy derivatives. These reactions are common for activated chloroheteroaromatics.

Nucleophile CategorySpecific Nucleophile (Example)Expected Product
Sulfur Nucleophile Ethyl mercaptopyruvateThienyl-2-glyoxylate derivative
Oxygen Nucleophile Sodium methoxide (B1231860) (hypothetical)3-Methoxy-6-phenylpyridazine-4-carbonitrile
Oxygen Nucleophile Sodium phenoxide (hypothetical)3-Phenoxy-6-phenylpyridazine-4-carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Pathways

Detailed studies on the hydrolysis or amidation of the carbonitrile group in this compound are not available in the surveyed literature. Generally, the hydrolysis of nitriles can be performed under acidic or basic conditions to yield either a carboxylic acid or a primary amide as an intermediate. The specific outcome and the required reaction conditions would need to be determined experimentally for this particular molecule.

Reduction Reactions

The reduction of the carbonitrile group in this compound has not been specifically described in the available scientific literature. Typically, nitriles can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The choice of reagent would be crucial to avoid the concurrent reduction of the pyridazine ring or cleavage of the chloro-substituent.

Cyclization Reactions of the Nitrile Functionality

The nitrile group at the C4 position of this compound is a key functional group that can participate in various cyclization reactions to form fused heterocyclic systems. These reactions significantly expand the structural diversity of compounds derivable from this scaffold.

One important transformation is the construction of fused nitrogen-containing heterocycles. For instance, the nitrile group can react with sodium azide (B81097) to form a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction. While direct cycloaddition to the nitrile is one pathway, another common method involves the conversion of a chloro-substituent on the pyridazine ring into a hydrazine, followed by diazotization and intramolecular cyclization. In analogous systems, such as 3,6-dichloropyridazine, reaction with hydrazine hydrate (B1144303) yields a hydrazinylpyridazine intermediate. iau.iriau.ir Subsequent treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of a fused tetrazolo[1,5-b]pyridazine (B14759603) ring system. iau.iriau.ir This strategy highlights a potential pathway for creating complex fused systems from chloropyridazine precursors.

Furthermore, the nitrile functionality, in conjunction with an adjacent group, can undergo condensation reactions to form other fused rings. A well-known example in heterocyclic chemistry is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.org By analogy, it is conceivable that under appropriate conditions, the nitrile group of this compound could react with a suitable sulfur reagent and a compound containing an active methylene (B1212753) group to construct a fused thieno[2,3-d]pyridazine (B3120762) ring. Such reactions provide a powerful tool for the synthesis of polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Reaction Type Reagents Product Reference Analogy
Tetrazole Formation1. Hydrazine Hydrate2. Sodium Nitrite, HClFused Tetrazolo[1,5-b]pyridazine iau.ir, iau.ir
Thiophene Annulation (Gewald-type)Sulfur, Active Methylene Compound, BaseFused Thieno[2,3-d]pyridazine wikipedia.org

Reactions Involving the Pyridazine Ring and Phenyl Substituent

The pyridazine and phenyl rings of the molecule also possess distinct reactivity profiles, allowing for further functionalization through various organic reactions.

The phenyl group at the C6 position is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. msu.edu However, the pyridazine ring, being a π-deficient heteroaromatic system, acts as a strong electron-withdrawing group. This deactivating effect significantly reduces the nucleophilicity of the attached phenyl ring, making EAS reactions more challenging compared to benzene (B151609) itself.

The substitution reactions, if they occur, would require forcing conditions (e.g., strong acids, high temperatures). The electron-withdrawing nature of the pyridazine substituent directs incoming electrophiles primarily to the meta-positions of the phenyl ring. The ortho and para positions are more deactivated due to the resonance-withdrawing effect of the pyridazine ring.

Table of Expected EAS Directing Effects:

Reaction Typical Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 3-Chloro-6-(3-nitrophenyl)pyridazine-4-carbonitrile
Bromination Br₂, FeBr₃ 3-Chloro-6-(3-bromophenyl)pyridazine-4-carbonitrile

The two nitrogen atoms in the pyridazine ring are potential sites for reactions such as N-alkylation and N-oxidation. These reactions are influenced by the electronic environment within the ring. The nitrogen atom at position 2 (N2) is generally more susceptible to electrophilic attack than the nitrogen at position 1 (N1). This is because N1 is adjacent to the electron-donating phenyl group at C6 and the electron-withdrawing chloro group at C3, while N2 is positioned between two carbon atoms of the pyridazine ring.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. wisdomlib.org However, such reactions on substituted pyridazines can sometimes be complex, potentially yielding a mixture of N-alkylated isomers. sciforum.net The synthesis of specific N-substituted pyridinium (B92312) salts has been reported for related structures. researchgate.net

N-oxidation, typically carried out with peroxy acids like m-CPBA, would also be expected to occur preferentially at the more electron-rich nitrogen atom. The resulting N-oxides are valuable intermediates that can alter the reactivity of the pyridazine ring, for example, by facilitating nucleophilic substitution at the α- and γ-positions.

The chlorine atom at the C3 position of the pyridazine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridazine with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.com This method is highly effective for synthesizing biaryl and vinyl-substituted pyridazine derivatives. A variety of palladium catalysts and ligands can be employed to achieve high yields and functional group tolerance. lookchem.comresearchgate.net

Heck Reaction: The Mizoroki-Heck reaction enables the coupling of this compound with alkenes to form substituted olefins. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org This transformation allows for the introduction of various alkenyl substituents at the C3 position.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the chloro-pyridazine with a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper salts in the presence of an amine base, providing a direct route to 3-alkynylpyridazine derivatives. organic-chemistry.orgyoutube.comscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the chloro-pyridazine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing 3-aminopyridazine (B1208633) derivatives, which are common motifs in pharmacologically active compounds. beilstein-journals.orgresearchgate.net

Summary of Cross-Coupling Reactions at the C3-Position:

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) 3-Aryl-6-phenylpyridazine-4-carbonitrile
Heck Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) 3-Alkenyl-6-phenylpyridazine-4-carbonitrile
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 3-Alkynyl-6-phenylpyridazine-4-carbonitrile

Structure Reactivity and Structure Property Relationships of Pyridazine Carbonitriles

Influence of Chlorine and Phenyl Substituents on Electronic Density

The distribution of electron density in the pyridazine (B1198779) ring is significantly modulated by the inductive and resonance effects of the chlorine and phenyl substituents. The pyridazine ring itself is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency influences its reactivity, making it susceptible to nucleophilic attack.

The chlorine atom at the C3 position further depletes the electron density of the pyridazine ring through its strong electron-withdrawing inductive effect (-I). While halogens can also exert a weak electron-donating resonance effect (+R), the inductive effect is generally dominant in influencing the reactivity of aryl halides, particularly in π-deficient systems. This withdrawal of electron density makes the carbon atoms of the pyridazine ring, especially those in proximity to the chlorine atom, more electrophilic.

The combined effect of the electron-withdrawing chlorine atom and the phenyl group on the already electron-deficient pyridazine core results in a highly polarized molecule. This polarization is a key determinant of its chemical behavior.

Impact of the Carbonitrile Group on Molecular Reactivity

The carbonitrile (cyano) group (-C≡N) at the C4 position is a potent electron-withdrawing group, primarily through a strong inductive effect and a significant resonance effect (-R). This group plays a pivotal role in shaping the reactivity of 3-Chloro-6-phenylpyridazine-4-carbonitrile.

The primary impact of the carbonitrile group is the enhancement of the electrophilic character of the pyridazine ring. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack. Studies on related aromatic nitriles have shown that the nitrile group can participate in covalent bond formation, particularly with nucleophiles like thiols. sciepub.comscience.gov The electrophilicity of pyridazine-3-carbonitriles has been found to be comparable to that of pyridine-2-carbonitriles. science.gov

The reactivity of the nitrile group itself is also a key feature. The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This can lead to a variety of chemical transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or addition of organometallic reagents.

A comparative study on the electrophilicity of different heterocyclic nitriles indicated that pyrimidine-2-carbonitriles are generally more susceptible to metabolism involving thiazoline (B8809763) formation than pyridazine-3-carbonitriles, which in turn are more susceptible than pyridine-based nitriles. sciepub.comscience.gov This suggests a moderate to high level of reactivity for the nitrile group within the pyridazine framework.

Table 1: Influence of Substituents on the Reactivity of this compound
SubstituentPositionPrimary Electronic EffectImpact on Pyridazine RingInfluence on Overall Molecular Reactivity
ChlorineC3Inductive (-I) > Resonance (+R)Increases electrophilicity, particularly at C3Activates the ring towards nucleophilic substitution
PhenylC6Inductive (-I) and Resonance (±R)Modulates electron density, can participate in π-stackingInfluences reaction rates and can direct selectivity
CarbonitrileC4Inductive (-I) and Resonance (-R)Strongly increases overall ring electrophilicityActs as a primary site for nucleophilic attack and activates the ring

Correlation of Structural Features with Reaction Selectivity

The specific arrangement of the chloro, phenyl, and carbonitrile substituents on the pyridazine ring dictates the regioselectivity of its reactions. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for electron-deficient aromatic halides. In this compound, the chlorine atom at the C3 position is a potential leaving group for such substitutions.

The powerful electron-withdrawing nature of the adjacent nitrogen atom (at position 2) and the carbonitrile group at the C4 position significantly activates the C3 position towards nucleophilic attack. The negative charge of the Meisenheimer intermediate formed during an SNAr reaction at C3 can be effectively stabilized by delocalization onto the electronegative nitrogen atoms and the cyano group.

While the C5 position is also part of the electron-deficient ring, the C3 position is generally more activated for nucleophilic substitution due to the direct influence of the adjacent nitrogen and the chlorine being a good leaving group. The phenyl group at C6 can sterically hinder the approach of nucleophiles to the C5 position to some extent, further favoring reactions at the C3 position.

Therefore, it is expected that nucleophilic substitution reactions on this compound will predominantly occur at the C3 position, with the displacement of the chloride ion.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are primarily determined by the rotation of the phenyl group at the C6 position relative to the pyridazine ring. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen atom at the C5 position of the pyridazine ring, free rotation around the C6-phenyl bond may be restricted.

The molecule is likely to adopt a non-planar conformation where the phenyl ring is twisted out of the plane of the pyridazine ring to minimize steric repulsion. The exact dihedral angle of this twist would be a balance between steric effects and the electronic effects of π-conjugation between the two rings.

Intramolecular interactions , though likely weak, could also play a role in stabilizing certain conformations. Potential non-covalent interactions include:

C-H···N interactions: A weak hydrogen bond could exist between one of the ortho-hydrogens of the phenyl group and the nitrogen atom at the C1 position of the pyridazine ring.

π-π stacking interactions: In the solid state or in concentrated solutions, intermolecular π-π stacking between the phenyl and pyridazine rings of adjacent molecules could be a significant stabilizing force.

Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich atoms in other molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to yield information about molecular orbitals, charge distribution, and geometric parameters like bond lengths and angles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 3-Chloro-6-phenylpyridazine-4-carbonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. researchgate.net

This optimization provides precise theoretical values for the bond lengths, bond angles, and dihedral angles of the molecule. Such data, while not available from direct literature searches for this specific compound, would be expected to conform to trends observed in similar heterocyclic structures. For instance, the planarity of the pyridazine (B1198779) ring and the rotational angle of the phenyl group relative to the heterocyclic core would be key findings.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT B3LYP/6-311++G(d,p) Data)

ParameterAtom(s)Value (Å or °)
Bond Length C-ClValue
C-C (pyridazine)Value
N-N (pyridazine)Value
C-CNValue
C-PhValue
Bond Angle Cl-C-CValue
N-N-CValue
C-C-CNValue
Dihedral Angle C-C-C-C (Ph/Pyr)Value

Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT calculation.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, MO analysis would reveal the distribution and symmetry of these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl and pyridazine rings, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group and the chlorinated carbon atom. nih.govresearchgate.net This distribution is key to predicting how the molecule will interact with other chemical species.

Prediction of Reactivity Parameters and Electrophilicity Indices

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These indices help in classifying the molecule's character. A high electrophilicity index for this compound would suggest it acts primarily as an electrophile in reactions, a behavior expected due to the presence of the chloro and cyano substituents. nih.gov Studies on similar pyridazine-carbonitrile derivatives have utilized these parameters to correlate computational predictions with experimental outcomes, such as metabolic susceptibility. nih.govscite.ai

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterFormulaValue (eV)
EHOMO-Value
ELUMO-Value
Energy Gap (ΔE)ELUMO - EHOMOValue
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Electronegativity (χ)(I+A)/2Value
Chemical Hardness (η)(I-A)/2Value
Electrophilicity Index (ω)χ²/(2η)Value

Note: The values in this table are placeholders for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.net

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the accessible rotational conformations, particularly concerning the phenyl group's rotation relative to the pyridazine ring. This analysis helps to understand the molecule's average shape and flexibility in different environments, which can be crucial for predicting its interaction with biological targets or its packing in a crystal lattice.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the theoretical elucidation of reaction mechanisms. For this compound, this could involve modeling its behavior in, for example, a nucleophilic aromatic substitution reaction.

By calculating the structures and energies of reactants, transition states, intermediates, and products, a reaction profile can be constructed. This would allow researchers to determine the activation energy barriers for different potential pathways, thereby predicting the most likely reaction outcome. For instance, theoretical studies could clarify whether a nucleophile would preferentially attack the carbon atom bearing the chlorine or another position on the heterocyclic ring, providing a rationale for observed regioselectivity in synthetic procedures.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy of 3-Chloro-6-phenylpyridazine-4-carbonitrile, the protons on the phenyl and pyridazine (B1198779) rings would exhibit distinct chemical shifts, influenced by their local electronic environments. The protons of the phenyl group would typically appear in the aromatic region of the spectrum. The sole proton on the pyridazine ring would also resonate in this region, with its exact position dictated by the electronic effects of the adjacent chloro, cyano, and phenyl substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the phenyl ring, the pyridazine ring, and the nitrile group would all resonate at characteristic chemical shifts. The quaternary carbons, those bonded to other carbons or heteroatoms but not to hydrogen, would also be identifiable, typically exhibiting lower signal intensities.

Interactive Data Table: Predicted NMR Chemical Shifts Note: The following table is based on computational predictions and general knowledge of similar structures, as specific experimental data is not publicly available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho) 7.8 - 8.0 128.0 - 130.0
Phenyl-H (meta) 7.5 - 7.7 129.0 - 131.0
Phenyl-H (para) 7.4 - 7.6 130.0 - 132.0
Pyridazine-H 8.0 - 8.2 120.0 - 125.0
C-Cl (pyridazine) - 150.0 - 155.0
C-CN (pyridazine) - 110.0 - 115.0
C-phenyl (pyridazine) - 155.0 - 160.0
C-Nitrile - 115.0 - 120.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound (C₁₁H₆ClN₃), HRMS would provide a highly accurate mass measurement, confirming the elemental composition. cymitquimica.com The analysis of the fragmentation pattern in the mass spectrum would offer further structural clues, revealing stable fragments that can be pieced together to deduce the molecular structure.

Interactive Data Table: HRMS Data

Parameter Value
Molecular Formula C₁₁H₆ClN₃
Exact Mass 215.0250

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected. The stretching vibration of the nitrile group (C≡N) typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile) 2220 - 2260
Aromatic C-H > 3000
C=C and C=N (Aromatic Rings) 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation system of this compound, encompassing both the phenyl and pyridazine rings, would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions correspond to π→π* and n→π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity. Studies on similar pyridazine derivatives have shown absorption maxima in the UV-A and UV-B regions. researchgate.netacs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Although a crystal structure for the exact title compound is not publicly available, analysis of closely related structures provides insights into the expected planarity of the pyridazine ring and the dihedral angle with the phenyl substituent. nih.gov

Advanced Applications in Organic Synthesis and Chemical Sciences

Role as a Synthetic Building Block for Complex Heterocyclic Systems

3-Chloro-6-phenylpyridazine-4-carbonitrile serves as a highly effective synthetic building block for the construction of more complex, polycyclic heterocyclic systems. Heterocyclic compounds are a cornerstone of organic synthesis, forming the structural core of many pharmaceuticals and biologically active compounds. rsc.org The utility of this compound in this regard stems from the reactivity of its chloro and nitrile functional groups, which allow for a variety of chemical transformations.

The chlorine atom at the 3-position is a key reactive site, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and alkylthio groups, thereby enabling the synthesis of diverse derivatives. Furthermore, the chloro group facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. nih.gov This enables the attachment of various aryl or heteroaryl moieties, significantly increasing molecular complexity.

The nitrile group at the 4-position offers additional synthetic handles. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings, such as tetrazoles. The strategic placement of the chloro and nitrile groups allows for sequential and regioselective reactions, providing a controlled pathway to elaborate the pyridazine (B1198779) core into fused ring systems. For example, similar chloro-pyridazine intermediates are used in cyclocondensation reactions to build fused bicyclic systems like imidazo[1,2-b]pyridazines. acs.org This versatility establishes this compound as a valuable precursor for creating novel molecular architectures. researchgate.net

Table 1: Potential Synthetic Transformations of this compound This table is illustrative of common reactions for these functional groups.

Functional Group Reaction Type Reagent Example Resulting Functional Group
3-Chloro Nucleophilic Aromatic Substitution R-NH₂ (Amine) 3-Amino
3-Chloro Suzuki-Miyaura Coupling Ar-B(OH)₂ (Boric Acid) 3-Aryl
3-Chloro Buchwald-Hartwig Amination R₂NH (Amine) 3-Amino
4-Carbonitrile Hydrolysis (Acidic/Basic) H₂O, H⁺/OH⁻ 4-Carboxylic Acid
4-Carbonitrile Reduction LiAlH₄ or H₂, Catalyst 4-(Aminomethyl)

Precursor for Functionalized Pyridazine-Based Materials Research

The pyridazine ring is a highly π-deficient aromatic system, a property that makes it an attractive component in the design of functional organic materials with specific electronic and optical properties. researchgate.net As a precursor, this compound provides a scaffold that can be systematically modified to create materials for applications in electronics and materials science. lifechemicals.com The electron-deficient nature of the pyridazine core, combined with the potential for extending conjugation through its phenyl and other attachable groups, is of significant interest for developing materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as nonlinear optical (NLO) chromophores. rsc.orgmorressier.com

Research has shown that pyridazine derivatives can be incorporated into donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic materials. mdpi.com The pyridazine moiety typically serves as the electron-accepting unit. By using synthetic routes such as the Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions at the chloro position, various electron-donating groups can be attached to the this compound core. nih.govmdpi.com This allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing material performance in electronic devices. morressier.comiiste.org

Furthermore, the presence of nitrogen atoms with lone pairs of electrons allows pyridazine-containing molecules to act as effective ligands for metal ions, opening possibilities in the construction of coordination polymers and supramolecular assemblies. researchgate.net The thermal stability and potential for sublimation of pyridazine derivatives are also advantageous properties for their application in electronic devices fabricated via vapor deposition. mdpi.com While specific research on this compound in materials is not widely documented, its structure is emblematic of precursors used to synthesize advanced materials, including thermally activated delayed fluorescence (TADF) emitters for OLEDs and even energetic materials. researchgate.netmdpi.com

Scaffold for Investigating Molecular Recognition and Interactions (e.g., enzyme inhibition mechanisms in vitro)

The rigid structure of the 6-phenylpyridazine core present in this compound makes it an excellent scaffold for designing molecules that can probe molecular recognition events, such as the binding of a ligand to an enzyme's active site. In medicinal chemistry and chemical biology, such scaffolds are used to position various functional groups in a defined three-dimensional space to achieve specific interactions with biological targets.

A compelling example of this application is found in research on a closely related compound, a 3-amino-6-phenylpyridazine derivative, which was developed as a novel synthetic antineuroinflammatory agent. taylorfrancis.com This molecule was found to be a selective inhibitor of glial activation, a key process in neurodegenerative diseases. The study demonstrated that the 6-phenylpyridazine scaffold could be used to create enzyme inhibitors that selectively block the overproduction of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) by targeting protein kinases such as Calcium-Calmodulin-Dependent Protein Kinases. taylorfrancis.com

By modifying the substituents on the pyridazine ring—for instance, by replacing the chloro group at the 3-position with various amine functionalities—researchers can systematically explore structure-activity relationships (SAR). This involves observing how changes in the molecule's structure affect its binding affinity and inhibitory activity. The phenyl group at the 6-position can engage in hydrophobic or π-stacking interactions within a binding pocket, while the functional groups at positions 3 and 4 can be tailored to form hydrogen bonds or other electrostatic interactions. This makes the this compound scaffold a valuable tool for designing chemical probes and potential therapeutic agents for in vitro investigation of enzyme mechanisms. taylorfrancis.com

Table 2: Example of a Phenylpyridazine Derivative in Molecular Interaction Studies

Derivative Compound Biological Target/Process Investigated Effect Reference
3-amino-6-phenylpyridazine derivative Activated Glial Cells (in vitro) Inhibition of iNOS, NO, and IL-1β production taylorfrancis.com

Intermediate in Agrochemical Research

The pyridazine heterocycle is a well-established pharmacophore in the agrochemical industry, found in commercial herbicides like pyridate (B1679944) and chloridazone. lifechemicals.comwikipedia.org Consequently, substituted pyridazines like this compound are valuable intermediates in the synthesis and discovery of new agrochemical candidates. The research in this area focuses on the chemical modification of such intermediates to generate libraries of novel compounds for screening.

The synthetic utility of this compound in this context lies in the ability to independently modify its multiple reaction sites. Agrochemical research often employs a strategy of intermediate derivatization, where a core scaffold is systematically altered to optimize biological activity. nih.gov For this pyridazine intermediate, chemists can perform nucleophilic substitution at the C3-chloro position to introduce diverse amine, ether, or thioether linkages. Simultaneously or sequentially, the nitrile group at C4 can be transformed into other functionalities.

For example, a common synthetic sequence in related heterocyclic chemistry involves an initial substitution of the chlorine, followed by a modification of another part of the molecule, such as a cross-coupling reaction to add another aryl group. acs.org These chemical modifications are central to the discovery process, allowing researchers to explore how different substituents affect the molecule's properties without discussing efficacy or toxicity. The focus remains strictly on the synthesis of new chemical entities derived from the this compound intermediate.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the synthesis of functionalized pyridazines is the reliance on traditional methods that may involve harsh conditions or metal catalysts. organic-chemistry.org Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Key Research Objectives:

Green Chemistry Approaches: The development of synthetic protocols that minimize waste, use less hazardous solvents, and reduce energy consumption is crucial. nih.gov This includes exploring microwave-assisted synthesis and phase-transfer catalysis, which have been shown to decrease reaction times and solvent use in the synthesis of other pyridazine (B1198779) derivatives. nih.gov

Metal-Free Catalysis: Moving away from metal-catalyzed reactions to metal-free alternatives, such as aza-Diels-Alder reactions, offers a cost-effective and environmentally friendly route to pyridazine synthesis. organic-chemistry.orgorganic-chemistry.org

One-Pot Syntheses: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net

Challenges: The main challenge lies in achieving high regioselectivity and yield under greener conditions. Optimizing reaction parameters for complex molecules like 3-Chloro-6-phenylpyridazine-4-carbonitrile requires a deep understanding of the reaction mechanisms.

Exploration of Unique Chemical Transformations and Reaction Pathways

The functional groups of this compound—the chloro, cyano, and phenyl groups attached to the pyridazine core—offer multiple sites for chemical modification.

Prospective Research Areas:

Cross-Coupling Reactions: The chlorine atom at the 3-position is a prime site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity.

Nucleophilic Substitution: Investigating the reactivity of the chloro group with a wide range of nucleophiles can lead to the synthesis of novel derivatives with varied electronic and steric properties. nih.govmdpi.com

Transformations of the Cyano Group: The carbonitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different class of functionalized pyridazines.

Challenges: Controlling the regioselectivity of these transformations can be difficult due to the influence of the multiple functional groups and the inherent electronic properties of the pyridazine ring. Furthermore, developing reaction conditions that are compatible with all functional groups present in the molecule is a significant hurdle.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work.

Future Directions:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, molecular geometry, and reactivity of this compound. semanticscholar.org This can help in predicting the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, 2D and 3D-QSAR models can be developed to correlate the structural features of derivatives with their biological activities. nih.govactascientific.com This can accelerate the identification of lead compounds with improved potency and selectivity. actascientific.com

Reaction Mechanism Simulation: Computational modeling can elucidate complex reaction mechanisms, helping to optimize reaction conditions and predict the formation of byproducts.

Challenges: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used. semanticscholar.org Validating the computational models with experimental data is essential to ensure their reliability.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way new molecules are discovered and optimized.

Opportunities for Advancement:

High-Throughput Synthesis: Integrating the synthesis of this compound derivatives into automated platforms would enable the rapid generation of large libraries of compounds for screening.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. An automated synthesis for a pyridazin-3-one derivative has been developed, showcasing the potential for this class of compounds. researchgate.net

Robotic Optimization: Automated systems can be programmed to systematically vary reaction conditions and reagents to quickly identify the optimal synthetic route for a desired derivative.

Challenges: The initial setup cost for automated synthesis platforms can be high. Moreover, adapting existing synthetic protocols for automation requires significant optimization and troubleshooting.

Expanding the Scope of Structure-Reactivity Correlation Studies

A systematic investigation of how structural modifications affect the reactivity of this compound is crucial for designing molecules with tailored properties.

Areas for Investigation:

Electronic Effects: Studying the impact of electron-donating and electron-withdrawing substituents on the phenyl ring and the pyridazine core to understand their influence on the molecule's reactivity and physical properties.

Steric Effects: Introducing bulky groups at various positions to probe how steric hindrance affects reaction rates and selectivity.

Pharmacophore Modeling: In the context of medicinal chemistry, understanding the structure-activity relationships (SAR) is key to designing more effective therapeutic agents. nih.gov

Challenges: Synthesizing a diverse range of derivatives with systematic structural variations can be time-consuming and resource-intensive. Furthermore, deconvoluting the complex interplay of electronic and steric effects on reactivity requires careful experimental design and analysis.

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-phenylpyridazine-4-carbonitrile, and what factors influence reaction yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyridazine precursors. A common route includes:

  • Cyclocondensation : Reacting substituted pyridazine derivatives with nitrile-containing reagents under catalytic conditions (e.g., palladium or copper catalysts) .
  • Chlorination : Introducing the chloro group via electrophilic substitution using agents like POCl₃ or SOCl₂.
  • Purification : Column chromatography or recrystallization from solvents like ethanol or acetonitrile to achieve >95% purity.
    Key factors affecting yield include temperature control (80–120°C), solvent polarity (DMF or toluene), and catalyst loading. Impurities often arise from incomplete chlorination or byproducts from competing reactions, necessitating rigorous NMR and LC-MS validation .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, nitrile carbon at ~115 ppm).
    • IR : Identify C≡N stretch (~2200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles .
    • Cambridge Structural Database (CSD) cross-referencing validates structural motifs .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer:

  • Twinning and Disorder Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine fractional occupancy for disordered atoms .
  • Hydrogen Bonding Validation : Apply graph set analysis (e.g., Etter’s rules) to distinguish between genuine hydrogen bonds and crystal packing artifacts .
  • Cross-Validation : Compare experimental data (e.g., bond angles from SC-XRD) with DFT-optimized geometries to identify outliers .

Q. How do substituents on the pyridazine ring affect the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing Cl and CN groups activate the pyridazine ring for nucleophilic aromatic substitution (SNAr) at the 4-position.
  • Reactivity Screening :
    • Suzuki Coupling : Use Pd(PPh₃)₄/K₂CO₃ in DMF to introduce aryl/heteroaryl groups at the 6-position.
    • DFT Calculations : Compute Fukui indices to predict regioselectivity in cross-coupling reactions .
  • Experimental Validation : Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What methodological approaches are used to investigate the hydrogen-bonding networks in crystalline this compound, and how do these interactions influence its solid-state properties?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map supramolecular architecture .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C-H···N vs. π-π stacking) using CrystalExplorer .
  • Thermal Analysis : Correlate melting points (e.g., ~178°C ) with hydrogen-bond strength via DSC. Stronger networks increase thermal stability but reduce solubility .

Q. What are the key considerations for handling and storing this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use gloveboxes for air-sensitive reactions; avoid contact with moisture to prevent hydrolysis of the nitrile group.
  • Safety Protocols : Refer to SDS guidelines (e.g., Combi-Blocks HD-8810 ) for PPE (gloves, goggles) and spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.